molecular formula C14H17N3O4S B6418327 ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1240217-66-6

ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6418327
CAS No.: 1240217-66-6
M. Wt: 323.37 g/mol
InChI Key: UHUFTXFJCRLTRW-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based sulfonamide derivative characterized by a sulfamoyl group substituted with a 2,3-dimethylphenyl moiety at position 5 of the pyrazole ring and an ethyl ester at position 4.

Properties

IUPAC Name

ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-7-5-6-9(2)10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUFTXFJCRLTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the sulfamoyl group: The pyrazole intermediate is then reacted with a sulfonamide derivative, such as 2,3-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, molecular data, and reported activities of ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate and its analogs:

Compound Name Substituents on Sulfamoyl Group Molecular Formula Molecular Weight Key Properties/Activities (Source)
This compound (Target) 2,3-Dimethylphenyl C₁₄H₁₇N₃O₄S 335.36 (calc.) Hypothetical: Electron-donating substituents may enhance lipophilicity.
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 3-Chloro-4-methylphenyl C₁₃H₁₄ClN₃O₄S 343.78 Higher molecular weight due to chloro substitution; potential increased acidity of sulfonamide NH.
Ethyl 5-{[(4-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate 4-Methoxybenzyl C₁₄H₁₇N₃O₅S 339.37 Methoxy group improves solubility; benzyl substituent may sterically hinder interactions.
Ethyl 5-(4-nitrobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate 4-Nitrobenzamido (non-sulfamoyl) C₁₉H₁₆N₄O₅ 404.36 (calc.) Antimicrobial and antibiofilm activity against Candida albicans.
Ethyl 3-methylsulfanyl-5-substituted-1H-pyrazole-4-carboxylate Methylsulfanyl at position 3 Varies ~290–350 Demonstrated analgesic and anti-inflammatory activity.

Substituent Effects on Activity

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 2,3-dimethylphenyl group (target compound) is electron-donating, which may reduce the acidity of the sulfonamide NH proton compared to electron-withdrawing groups like chloro (as in ). This could influence hydrogen-bonding interactions in biological systems .
    • Nitro-substituted analogs (e.g., ) exhibit strong antimicrobial activity, likely due to the nitro group’s electron-withdrawing nature enhancing electrophilicity and target binding.
  • Steric and Solubility Considerations :

    • The 4-methoxybenzyl substituent in introduces steric bulk but improves aqueous solubility via the methoxy group, contrasting with the less polar 2,3-dimethylphenyl group in the target compound.

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